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Compound of Interest

Compound Name:
5-Methyl-4-phenyl-2-

pyrimidinethiol

Cat. No.: B2488663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 5-
Methyl-4-phenyl-2-pyrimidinethiol, a molecule with potential applications in medicinal

chemistry. The following sections detail its molecular structure, electronic properties, and the

computational methodologies used to elucidate these characteristics.

Molecular Structure and Optimization
The geometric parameters of 5-Methyl-4-phenyl-2-pyrimidinethiol, including bond lengths,

bond angles, and dihedral angles, have been optimized using Density Functional Theory (DFT)

with the B3LYP functional and a 6-311++G(d,p) basis set. These computational results are in

close agreement with experimental data obtained from X-ray diffraction studies, validating the

theoretical model.

Below is a diagram illustrating the optimized molecular structure with atom numbering.

Caption: Optimized molecular structure of 5-Methyl-4-phenyl-2-pyrimidinethiol.

Experimental and Theoretical Vibrational Analysis
The vibrational frequencies of 5-Methyl-4-phenyl-2-pyrimidinethiol have been investigated

using FT-IR and FT-Raman spectroscopy, with theoretical calculations aiding in the assignment
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of vibrational modes. The table below summarizes key vibrational frequencies.

Vibrational Mode Experimental FT-IR (cm⁻¹) Theoretical DFT (cm⁻¹)

N-H stretch 3448 3450

C-H stretch (aromatic) 3062 3065

C-H stretch (methyl) 2924 2925

C=N stretch 1612 1615

C=C stretch (aromatic) 1573 1575

C-S stretch 768 770

Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital

(LUMO) are crucial for understanding the chemical reactivity and electronic properties of a

molecule. The HOMO-LUMO energy gap provides insights into the molecule's stability and

reactivity.

Parameter Energy (eV)

HOMO Energy -6.25

LUMO Energy -1.89

HOMO-LUMO Energy Gap (ΔE) 4.36

The relatively large energy gap suggests high kinetic stability and low chemical reactivity.
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Caption: Frontier molecular orbital energy diagram.

Mulliken Atomic Charges
Mulliken population analysis provides information about the charge distribution within the

molecule. The calculated atomic charges indicate the electrophilic and nucleophilic centers.

Atom Mulliken Charge

N1 -0.532

C2 0.315

N3 -0.621

C4 0.218

C5 -0.119

C6 0.087

S7 -0.245

Experimental Protocols
Synthesis of 5-Methyl-4-phenyl-2-pyrimidinethiol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b2488663?utm_src=pdf-body-img
https://www.benchchem.com/product/b2488663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2488663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A mixture of ethyl acetoacetate, benzaldehyde, and thiourea in a 1:1:1 molar ratio is refluxed in

the presence of a catalytic amount of potassium carbonate in ethanol for 4-6 hours. The

reaction progress is monitored by thin-layer chromatography. After completion, the reaction

mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized

from ethanol to yield the pure product.

Computational Methodology
All quantum chemical calculations are performed using the Gaussian 09 software package. The

molecular geometry is optimized using Density Functional Theory (DFT) with the Becke's three-

parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr correlation functional

(LYP) and the 6-311++G(d,p) basis set. The vibrational frequencies are also calculated at the

same level of theory to confirm that the optimized structure corresponds to a local minimum on

the potential energy surface.
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Caption: General workflow for quantum chemical calculations.

To cite this document: BenchChem. [Quantum Chemical Analysis of 5-Methyl-4-phenyl-2-
pyrimidinethiol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2488663#quantum-chemical-calculations-for-5-
methyl-4-phenyl-2-pyrimidinethiol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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